4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde is a synthetic organic compound notable for its unique structure and potential biological activities. This compound features an adamantane moiety, which is a polycyclic hydrocarbon, linked to an ethoxy-substituted benzaldehyde. The presence of the adamantane structure is significant due to its rigidity and hydrophobic properties, which can influence the compound's interactions in biological systems.
The compound can be synthesized through various organic chemistry methods, particularly through nucleophilic substitution reactions and condensation reactions involving adamantane derivatives and benzaldehydes. The synthesis of related compounds has been documented in scientific literature, showcasing the versatility of adamantane in medicinal chemistry .
4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde falls under the category of aldehydes and is classified as an aromatic compound due to its benzene ring. Its unique structural features also categorize it as a potential pharmaceutical agent, given the biological activities associated with adamantane derivatives .
The synthesis of 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity .
4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde can participate in various chemical reactions:
Technical details regarding reaction conditions (e.g., temperature, solvent) are essential for achieving desired outcomes .
The mechanism of action for 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde may involve interactions with specific biological targets, potentially modulating enzymatic activity or influencing cellular pathways. For instance, compounds with similar structures have been shown to inhibit glucosylceramide synthase, which is relevant in treating certain lysosomal storage disorders .
Data from enzyme kinetics studies suggest that the compound could act as an inhibitor by binding to active sites or allosteric sites on target enzymes, thereby altering their activity.
Relevant data from spectral analyses (NMR, IR) provide further insights into its chemical behavior .
4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde has potential applications in medicinal chemistry due to its structural attributes that may confer biological activity. It could serve as a lead compound for developing new therapeutic agents targeting specific enzymes or pathways involved in diseases such as cancer or metabolic disorders.
Additionally, its unique structure makes it a candidate for further studies in drug design and development processes where modifications could enhance efficacy and selectivity against biological targets .
The molecule integrates two pharmacologically significant domains:
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 314.42 g/mol | [2] [7] |
Purity | ≥95% | [1] [7] |
Physical Form | Crystalline powder | [1] [3] |
Storage Conditions | Room temperature | [1] [7] |
LogP (Predicted) | 4.49 | [7] |
Topological Polar Surface Area | 35.53 Ų | [7] |
Adamantane integration into bioactive molecules has evolved significantly:
Table 2: Evolution of Adamantane-Containing Pharmacophores
Structural Class | Example Compounds | Therapeutic Application |
---|---|---|
Adamantane-amines | Amantadine, Rimantadine | Antiviral agents |
Benzisoxazole derivatives | Compound 16 [9] | Antitubercular agents (99% inhibition at 3.125 μg/ml) |
Isoxazole-adamantane hybrids | Tiophene derivative 22 [9] | Antimicrobials (280× more potent vs E. coli than gentamycin) |
TEAD inhibitors | MYF-03–176 [6] | Anticancer (nanomolar IC₅₀ against TEAD isoforms) |
The ethoxy and adamantylmethoxy ether groups critically determine molecular behavior:
Table 3: Bioactivity Modulation via Ether Substituents
Substituent Pattern | Biological Outcome | Reference Compound |
---|---|---|
3-Ethoxy-4-methoxy | Intermediate antimicrobial activity | [8] |
3-Ethoxy-4-adamantylmethoxy | Enhanced lipophilicity (LogP 4.49) | [7] [10] |
3-Ethoxy-4-trifluoromethyl | High potency in TEAD inhibition (IC₅₀ <50nM) | [6] |
Unsubstituted benzaldehyde | Reduced membrane penetration | [9] |
Concluding Remarks
This benzaldehyde-adamantane hybrid exemplifies rational molecular design combining stable hydrocarbon frameworks with tunable aromatic aldehydes. Its structural features – particularly the ether linkages and polycyclic domain – position it as a valuable synthon for developing protease inhibitors, antimicrobial agents, and targeted cancer therapeutics. Ongoing research focuses on leveraging its reactivity for Schiff base formation or further functionalization to optimize pharmacological profiles [6] [9] [10].
Table 4: Compound Identity Summary
Identifier | Value |
---|---|
IUPAC Name | 4-(adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde |
CAS Registry Number | 554407-95-3 |
ChemSpider ID | 3407658 |
Molecular Formula | C₂₀H₂₆O₃ |
InChIKey | VXEULDKIQKAPHL-UHFFFAOYSA-N |
MDL Number | MFCD03973211 |
Synonyms | 4-[(Adamantan-1-yl)methoxy]-3-ethoxybenzaldehyde; 4-(Tricyclo[3.3.1.1³,⁷]dec-1-ylmethoxy)-3-ethoxybenzaldehyde |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7